molecular formula C11H11N3O2 B8282431 1,4,7,8,9,10-Hexahydro-pyrido[2,3-f]quinoxaline-2,3-dione

1,4,7,8,9,10-Hexahydro-pyrido[2,3-f]quinoxaline-2,3-dione

Cat. No. B8282431
M. Wt: 217.22 g/mol
InChI Key: FUAXDGARKGHSIM-UHFFFAOYSA-N
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Patent
US06703391B2

Procedure details

A solution of the product from Example 83 (1 g, 2.7 mmol) in 250 mL acetic acid was treated with 20% Pd/C (0.1 g) and shaken on a Parr apparatus under 52 psi hydrogen gas for 21 hours. After removal of the catalyst, the solvent was evaporated but gave negligible material. The catalyst/celite was washed two times with 1 N HCl, and the aqueous solution was basified with sodium bicarbonate. The precipitate was collected by filtration, dried and then recrystallized from methanol/dimethylformamide to give the title compound (0.26 g, 44% yield) mp>300° C.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([NH:7][C:8]1[C:9]([N+:19]([O-])=O)=[CH:10][C:11](Br)=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[CH:13]2)=[O:6])C.[H][H]>C(O)(=O)C.[Pd]>[NH:7]1[C:8]2[C:17]3[NH:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH:11]=[CH:10][C:9]=2[NH:19][C:4](=[O:3])[C:5]1=[O:6]

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(=O)NC=1C(=CC(=C2C=CC=NC12)Br)[N+](=O)[O-])=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
gave negligible material
WASH
Type
WASH
Details
The catalyst/celite was washed two times with 1 N HCl
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
N1C(C(NC=2C=CC3=C(C12)NCCC3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.